3-Ethylpiperazine-2,5-dione
Description
Overview of Diketopiperazines as Cyclic Peptides and Privileged Chemical Scaffolds
Diketopiperazines (DKPs), also known as piperazinediones, are the simplest class of cyclic peptides, formed from the condensation of two amino acids. nih.govmdpi.com Their structure is a six-membered ring containing two amide linkages. wikipedia.orgrsc.org This core structure, particularly the 2,5-diketopiperazine scaffold, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgwustl.eduresearchgate.net The term "privileged scaffold" refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, making them a fertile ground for drug discovery. pageplace.de
The advantages of the DKP scaffold include:
High stability: They are resistant to degradation by proteases. researchgate.netnih.gov
Structural rigidity: The cyclic nature of DKPs constrains the conformation of the amino acid side chains, which can lead to higher binding affinity and selectivity for biological targets. researchgate.netnih.gov
Stereochemical diversity: Diversity can be introduced at up to four positions on the DKP ring, allowing for the creation of a wide array of analogues. researchgate.net
Synthetic accessibility: DKPs can be readily synthesized from a wide variety of commercially available amino acids. researchgate.net
These properties make DKPs attractive for the development of new therapeutic agents. wustl.edurjeid.com They are found in a wide range of natural products from bacteria, fungi, marine organisms, and even mammals, and exhibit a broad spectrum of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties. nih.govwikipedia.orgwustl.edu
Historical Context of Diketopiperazine Research and Academic Significance
The study of diketopiperazines dates back to the early 20th century, with one of the earliest reports in 1924. researchgate.net For a long time, they were considered merely as by-products or degradation products of proteins. nih.gov However, with the advancement of analytical techniques and the discovery of their presence in various natural products with significant biological activities, the perception of DKPs has shifted. nih.govnih.gov
The academic significance of DKPs has grown substantially over the years. researchgate.net The advent of combinatorial chemistry further fueled interest in DKPs as their simple, yet versatile, scaffold allows for the generation of large libraries of compounds for high-throughput screening. researchgate.net They serve as excellent models for fundamental studies in peptide chemistry, including investigations into peptide folding and conformation. researchgate.net The first crystal structure of a compound containing a peptide bond was that of 2,5-diketopiperazine, determined in 1938, highlighting their importance in understanding peptide structure. wikipedia.orgresearchgate.net Today, research on DKPs is a vibrant field, with ongoing efforts to discover new DKP-containing natural products, develop novel synthetic methodologies, and explore their potential in various therapeutic areas. benthamdirect.commdpi.com
Classification and Regioisomers of Diketopiperazines in an Academic Context
Diketopiperazines are classified based on the relative positions of the two carbonyl groups within the piperazine (B1678402) ring. There are three possible regioisomers:
2,3-Diketopiperazines
2,5-Diketopiperazines
2,6-Diketopiperazines wikipedia.orgcore.ac.uk
Among these, the 2,5-diketopiperazines are the most common and have garnered the most significant research interest. wikipedia.org This is largely due to their prevalence in biologically active natural products. wikipedia.org 2,5-Diketopiperazines are essentially cyclodipeptides, formed by the head-to-tail cyclization of two α-amino acids. mdpi.com
The other two regioisomers, 2,3- and 2,6-diketopiperazines, are less common but still hold academic interest. core.ac.uk For example, 1-ethylpiperazine-2,3-dione (B121611) is known as an impurity related to the antibiotic piperacillin. 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione has been studied as a potent and selective inhibitor of aromatase. nih.gov
The classification of DKPs can be further refined based on the specific amino acids that constitute the ring and the nature and stereochemistry of their side chains. This detailed classification is crucial for understanding structure-activity relationships.
Rationale for Research Focus on 3-Ethylpiperazine-2,5-dione and its Analogues
The focus on This compound and its analogues stems from the broader interest in the therapeutic potential of the DKP scaffold. While the parent piperazine-2,5-dione is a well-studied molecule, the introduction of an ethyl group at the 3-position introduces a specific modification that can influence its chemical properties and biological activity.
Research into analogues of this compound, such as those with additional substitutions on the ring or modifications to the ethyl group, allows for a systematic exploration of the structure-activity relationship. For instance, studies on analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have shown that varying the alkyl substituents can significantly impact their inhibitory activity against aromatase. nih.gov Similarly, research on other DKP analogues has demonstrated that even small changes to the substituents can lead to significant differences in their biological profiles. nih.gov
By synthesizing and evaluating a range of analogues of this compound, researchers can aim to:
Identify the key structural features required for a particular biological activity.
Optimize the potency and selectivity of lead compounds.
Develop novel compounds with improved pharmacokinetic properties.
This systematic approach is a cornerstone of modern medicinal chemistry and drug discovery.
Chemical Properties of this compound and Related Compounds
Here is a table summarizing the chemical properties of this compound and some of its related analogues.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C6H10N2O2 | 142.16 | 63808-67-3 |
| (S)-3-Ethylpiperazine-2,5-dione | C6H10N2O2 | 142.16 | 63808-67-3 |
| 3-Methylpiperazine-2,5-dione | C5H8N2O2 | 128.13 | 4526-77-6 |
| 1-Ethylpiperazine-2,3-dione | C6H10N2O2 | 142.16 | 59702-31-7 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-4-6(10)7-3-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPRGWJKMWJPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Ethylpiperazine 2,5 Dione and Analogues
Classical Approaches to Diketopiperazine Synthesis
Classical methods for synthesizing the diketopiperazine core have been well-established for decades and remain fundamental in organic synthesis. These approaches generally involve the cyclization of a linear dipeptide precursor under various conditions or the direct condensation of amino acid derivatives.
The most common and direct route to 2,5-diketopiperazines is the intramolecular cyclization of a linear dipeptide ester. mdpi.comwikipedia.org This process can be induced under thermal, acidic, or basic conditions. baranlab.org
Thermal Cyclization: Heating a linear dipeptide, often in a high-boiling point solvent like toluene (B28343) or xylene, can promote intramolecular aminolysis to form the six-membered DKP ring. mdpi.comacs.org The required temperature for this cyclization can depend on the steric hindrance of the amino acid side chains; for instance, Gly-Gly requires a higher temperature (230°C) than Phe-Phe (125-147°C) in the solid state. nih.gov Sublimation of linear dipeptides at temperatures between 120–160°C has also been observed to result in cyclization. acs.org Dipeptides with an ester at the C-terminus can also spontaneously cyclize to form the DKP ring. mdpi.comwikipedia.org
Acidic and Basic Conditions: The cyclization of dipeptide esters can be catalyzed by either acids or bases following the deprotection of the N-terminal amino group. google.com
Acid Catalysis: This is often the preferred method as it minimizes the risk of racemization at the chiral centers. google.com Acetic acid is a commonly used catalyst; refluxing a dipeptide ester in 2-butanol (B46777) with 0.1 M acetic acid has been shown to produce optically pure DKPs in good yields. acs.orgjst.go.jp
Base Catalysis: While effective, base-catalyzed cyclization is less frequently used due to a higher propensity for racemization of the final product. google.com The pH plays a critical role, with the unprotonated N-terminal amino group being more reactive for the intramolecular aminolysis. nih.gov Phosphate and glycine (B1666218) buffers have been shown to exhibit general base catalysis in DKP formation. nih.gov
Table 1: Comparison of Dipeptide Cyclization Conditions
| Condition | Typical Reagents/Solvents | Temperature | Key Advantages | Potential Issues |
| Thermal | High-boiling solvents (e.g., toluene, xylene) | 100-230°C | Simple, catalyst-free | High temperatures, potential for side reactions |
| Acidic | Acetic acid in alcohol (e.g., 2-butanol) | Reflux | Minimizes racemization | Acid-labile groups may be affected |
| Basic | Amine bases, buffers (e.g., phosphate) | Varies | Can be effective at lower temperatures | High risk of racemization |
Solid-phase organic synthesis has become an invaluable tool for the combinatorial exploration and rapid generation of DKP libraries. nih.govresearchgate.net This methodology involves attaching an amino acid to a solid support (resin) and building the dipeptide chain, followed by on-resin cyclization. baranlab.org
A key advantage of this approach is the "cyclative cleavage" strategy. nih.govcapes.gov.br In this process, the intramolecular cyclization of the resin-bound dipeptide simultaneously cleaves the resulting DKP from the solid support. This is highly efficient as, ideally, only the desired cyclic product is released into the solution, resulting in high purity. nih.gov Various resins, including polystyrene, TentaGel, ArgoGel, and PEGA, have been successfully used for the solid-phase synthesis of DKPs. nih.gov
One notable solid-phase method is the Ugi four-component reaction followed by a deprotection/cyclization sequence. This multi-component reaction allows for the introduction of significant diversity into the DKP structure. When N-Boc-protected amino acids are used, the final step involves a cyclative cleavage that releases the pure DKP product. nih.gov
Cyclocondensation reactions provide another direct route to the DKP ring, bypassing the need to pre-form a linear dipeptide in some cases. A common approach involves the condensation of two α-amino acids at high temperatures. mdpi.com For the specific synthesis of 3-Ethylpiperazine-2,5-dione, a typical cyclocondensation method involves reacting precursors like ethylamine (B1201723) and diethyl oxalate. The reaction proceeds through the formation of an α-ketoamide intermediate, which then undergoes intramolecular nucleophilic attack to form the piperazine-2,5-dione ring. This process is often facilitated by controlled temperature and catalytic conditions.
Another example involves the reaction of α-haloacyl halides with hydrazones to generate symmetrical DKPs. google.com These methods are integral to building the core DKP scaffold, which can then be further functionalized. csu.edu.au
Advanced and Green Synthesis Methodologies
In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally benign synthetic methods. For DKP synthesis, this has led to the adoption of techniques like microwave-assisted synthesis and novel catalytic approaches.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org For DKP synthesis, it offers several advantages over conventional heating, including dramatically reduced reaction times (minutes instead of hours), improved yields, and the ability to perform reactions under solvent-free conditions or in environmentally friendly solvents like water. nih.govmdpi.comresearchgate.net
One protocol describes the one-pot N-Boc-deprotection and cyclization of Nα-Boc-dipeptidyl esters in water. mdpi.com Under microwave irradiation (e.g., 250°C, 250 W), the Boc protecting group is removed, facilitating a spontaneous intramolecular aminolysis to yield DKPs in excellent yields and with high optical purity. mdpi.com This method is rapid, safe, and efficient. mdpi.com Microwave heating has been successfully applied to both solution-phase and solid-phase DKP syntheses, making it a versatile and preferred method for creating DKP-based libraries. nih.govnih.gov
Table 2: Microwave-Assisted vs. Conventional Heating for DKP Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Hours to days | Minutes | mdpi.comresearchgate.net |
| Energy Source | Conduction/Convection | Direct dielectric heating | semanticscholar.org |
| Yield | Often lower | Generally higher | mdpi.comresearchgate.net |
| Stereochemical Integrity | Risk of racemization with prolonged heating | Often preserves stereochemistry | mdpi.comresearchgate.net |
| Solvent Use | Often requires organic solvents | Can be performed in water or solvent-free | nih.govmdpi.com |
A novel and green approach to synthesizing DKPs involves the use of catalytic hydroxy-directed peptide bond formations. A recently developed protocol utilizes a diboronic acid anhydride (B1165640) catalyst for the concise synthesis of DKPs that feature hydroxymethyl functional groups. organic-chemistry.orgacs.orgnih.gov
This method consists of a three-step sequential reaction:
Catalytic Condensation: An intermolecular dehydrative condensation between a protected β-hydroxy-α-amino acid (like serine or threonine) and an amino acid ester is performed in the presence of the diboronic acid anhydride catalyst. Water is the only byproduct, enhancing the atom economy of the process. organic-chemistry.orgresearchgate.net
Deprotection: The nitrogen-protecting group (e.g., Cbz or Boc) is removed.
Intramolecular Cyclization: The final cyclization step proceeds to form the DKP ring.
A significant advantage of this protocol is that it can be performed in a one-pot fashion without the need for intermediate purification steps, affording the final DKP products in high to excellent yields. acs.orgacs.org This strategy is considered concise, scalable, and practical, offering a sustainable alternative to traditional methods that rely on stoichiometric condensation reagents. organic-chemistry.orgresearchgate.net The utility of this approach has been demonstrated in the synthesis of bioactive natural products like phomamide. acs.orgacs.org
Chemoenzymatic Synthetic Routes
The integration of enzymatic processes into synthetic chemistry offers a powerful approach to overcome challenges like racemization and the need for multiple purification steps, which are common in traditional chemical syntheses of diketopiperazines (DKPs). nih.govproquest.com A notable chemoenzymatic method employs the adenylation domain of tyrocidine synthetase A (TycA-A) for the one-pot synthesis of a wide variety of DKPs. nih.gov
This strategy is based on the enzyme's ability to catalyze the adenylation of amino acids, which can then react with an amino acid ester as a nucleophile to form a dipeptide ester. proquest.com This intermediate subsequently undergoes an intramolecular cyclization reaction to yield the DKP core. nih.govproquest.com A key advantage of this method is the high degree of stereochemical control, with reports indicating that little to no racemization occurs during the synthesis. nih.govproquest.com The efficiency of the final cyclization step is highly dependent on pH, proceeding effectively in a pH range of 6.5 to 9.5. nih.gov This enzymatic approach has been successfully used to synthesize over 128 different DKP analogues, demonstrating its versatility and potential for creating diverse compound libraries under mild conditions. nih.govproquest.com
Stereoselective Synthesis and Chiral Control in Diketopiperazine Chemistry
Achieving stereochemical control is a critical aspect of synthesizing biologically active diketopiperazines. Methodologies have been developed that allow for high diastereoselectivity in the functionalization of the DKP core. For instance, the synthesis of diketopiperazine bis-α,β-epoxides from exocyclic olefins has been reported to proceed with high diastereoselectivity, yielding only one or two of the six possible diastereomers. nih.gov
Another strategy for controlling stereochemistry involves the hydrogenation of bis-alkylidene diketopiperazines. Procedures have been developed to condense various benzaldehydes with the DKP core to exclusively form (Z,Z)-benzylidene isomers. csu.edu.au Subsequent hydrogenation of these compounds can lead to the formation of two isomers. Through careful analysis, it has been shown that under specific hydrogenation conditions, the cis isomer is formed as the major product. csu.edu.au The selectivity of such reactions can be influenced by the catalyst; for example, iridium-catalyzed hydrogenations of bis(arylidene)piperazine-2,5-diones have been proposed to proceed via a mechanism where the catalyst complex transfers to the second alkene across the same face of the DKP ring after the initial reduction, leading to high stereoselectivity. csu.edu.au
Synthesis of Functionalized and Derivatized this compound Analogues
The introduction of exocyclic double bonds at the C-3 and C-6 positions of the piperazine-2,5-dione ring is a common strategy for creating functionalized analogues. These mono- and bis-alkylidene derivatives serve as versatile intermediates for further elaboration. csu.edu.aursc.org A primary method for their synthesis is the aldol (B89426) condensation, where the diketopiperazine nucleus reacts with aldehydes. rsc.org This approach allows for the iterative installation of side chains onto the pre-formed DKP core. rsc.org
Both symmetrical and unsymmetrical bis-arylidene derivatives can be prepared. Symmetrical compounds are typically synthesized by reacting piperazine-2,5-dione with two equivalents of an appropriate aldehyde in the presence of anhydrous sodium acetate (B1210297) and acetic anhydride. researchgate.net For unsymmetrical bis-arylidene derivatives, a common strategy involves using a mono-N-protected DKP, such as 1-acetyl- or 1,4-diacetyl-piperazine-2,5-dione. researchgate.net This allows for a stepwise condensation with two different aldehydes, often facilitated by a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). researchgate.net
The piperazine-2,5-dione scaffold is amenable to the introduction of a wide array of functional groups and complex side chains, enabling the synthesis of analogues with tailored properties. Multicomponent reactions, particularly the Ugi reaction, have proven to be highly efficient for rapidly constructing highly functionalized DKP skeletons. wikipedia.org A post-Ugi cascade reaction has been developed for a facile and efficient synthesis of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates. wikipedia.org
This versatility allows for the incorporation of complex moieties, such as indole (B1671886) groups, onto the DKP framework. csu.edu.au For example, a one-pot synthesis of dragmacidin derivatives involves the bromination of sarcosine (B1681465) anhydride, followed by immediate reaction with a corresponding indole to produce 3,6-bis-indolylpiperazine-2,5-diones. csu.edu.au This highlights the ability to append biologically relevant substructures to the core DKP ring system.
Challenges and Innovations in Diketopiperazine Synthetic Efficiency
A significant challenge in the synthesis of chiral diketopiperazines is the potential for racemization, or epimerization, at the α-carbons during the critical cyclization step. wikipedia.orgbaranlab.org This issue is particularly prevalent when dipeptide esters are cyclized under thermal, acidic, or basic conditions. baranlab.org The loss of stereochemical integrity can lead to mixtures of diastereomers that are difficult to separate and can have different biological activities.
Research has focused on developing milder methods to mitigate this problem. As mentioned, chemoenzymatic syntheses can proceed with little to no racemization. nih.govproquest.com In chemical synthesis, the extent of epimerization can be highly dependent on the reaction conditions. For example, in the copper(I)-mediated tandem cyclization-N-arylation of dipeptide precursors, the amount of catalyst used can dramatically influence the stereochemical outcome. Using stoichiometric amounts of copper(I) iodide can favor the desired product, while catalytic amounts can lead to substantial epimerization, yielding the more stable trans-isomer as the major product. nih.gov
In the context of solid-phase peptide synthesis (SPPS), diketopiperazine formation is often an undesired side reaction that cleaves the peptide from the resin, particularly at the dipeptide stage. peptide.comacs.org This is especially common with sequences containing proline. peptide.com Strategies to suppress this include the use of sterically bulky resins like 2-chlorotrityl chloride resin or adding the second and third amino acids as a pre-formed dipeptide unit to bypass the problematic dipeptide-resin intermediate. peptide.com
Below is a data table illustrating the effect of catalyst loading on epimerization during a tandem cyclization-N-arylation reaction to form a diketopiperazine. nih.gov
| Entry | Substrate | Catalyst | Yield (Desired Product) | Yield (Epimerized Product) |
| 1 | Phe-Val derivative (25b) | CuI (1 equiv) | 77% | 8% |
| 2 | Phe-Val derivative (25b) | CuI (0.1 equiv) | 32% | 61% |
Strategies for Minimizing Side Reactions in Peptide Synthesis (e.g., Fmoc Deprotection)
The synthesis of peptides, including precursors to diketopiperazines like this compound, using the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is often accompanied by side reactions. The repetitive deprotection step, typically using a secondary amine base like piperidine (B6355638), can induce several unwanted modifications. Key side reactions include the formation of aspartimides from aspartic acid residues and the premature cyclization of the N-terminal dipeptide to form a diketopiperazine, which can result in cleavage of the peptide from the resin, particularly with Wang-type resins. iris-biotech.de Minimizing these side reactions is crucial for achieving high purity and yield of the desired peptide.
Several strategies have been developed to mitigate these base-induced side reactions. One effective approach is the modification of the deprotection reagent. While 20% piperidine in dimethylformamide (DMF) is the conventional choice, alternative bases have been shown to reduce side reactions. For instance, piperazine (B1678402) has been identified as a reagent that causes fewer side reactions, such as aspartimide formation and racemization of C-terminal cysteine residues, compared to piperidine, 1-hydroxypiperidine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The addition of an agent like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can also help suppress aspartimide formation. researchgate.net
A comparative study on Fmoc removal reagents for the synthesis of four different peptide sequences demonstrated that 4-methylpiperidine (B120128) (4MP), piperidine (PP), and piperazine (PZ) generally behave similarly, but their effectiveness can be sequence-dependent. nih.govnih.gov The choice of reagent can be optimized based on the hydrophobicity and size of the peptide to improve yield and purity. nih.govnih.gov For particularly problematic sequences prone to diketopiperazine formation, a cocktail of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce this side reaction compared to the standard 20% piperidine in DMF. acs.org Morpholine has also been proposed as a greener and effective alternative that minimizes both diketopiperazine and aspartimide formation. researchgate.net
Beyond modifying the deprotection cocktail, other synthetic strategies can be employed. The use of sterically hindered side-chain protecting groups for amino acids like aspartic acid can physically obstruct the formation of the succinimide (B58015) ring required for aspartimide formation. iris-biotech.deresearchgate.net Another powerful technique is the incorporation of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the α-nitrogen of an amino acid residue. This modification can prevent aggregation and has been shown to offer complete protection against aspartimide formation. researchgate.net For preventing diketopiperazine formation specifically, coupling the second and third amino acid residues as a pre-formed dipeptide unit avoids the vulnerable dipeptide-resin intermediate stage. iris-biotech.de
| Deprotection Reagent | Common Concentration | Advantages | Disadvantages/Side Reactions Mitigated | Reference |
|---|---|---|---|---|
| Piperidine (PP) | 20% in DMF | Standard, effective, well-characterized | Can promote aspartimide and diketopiperazine formation | nih.gov |
| 4-Methylpiperidine (4MP) | 20% in DMF | Performance similar to piperidine, can be advantageous for certain sequences | May still induce side reactions depending on the peptide sequence | nih.gov |
| Piperazine (PZ) | 5-10% in DMF/NMP | Causes less aspartimide formation and C-terminal racemization than piperidine | May have lower deprotection efficiency for some residues at short reaction times | researchgate.netnih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (often with a scavenger) | Harsher, faster deprotection; effective at reducing diketopiperazine formation | Non-nucleophilic, requires a scavenger for the dibenzofulvene byproduct | acs.orgnih.gov |
| Morpholine | 50% in DMF | Milder conditions, minimizes diketopiperazine and aspartimide formation | May require longer reaction times compared to piperidine | researchgate.netnih.gov |
Development of Combinatorial Library Synthesis for Diketopiperazines
Diketopiperazines (DKPs), including structures analogous to this compound, are considered "privileged scaffolds" in medicinal chemistry. Their conformational rigidity, stability against proteolysis, and ability to present side-chain functionalities in a well-defined spatial orientation make them ideal frameworks for the development of bioactive compounds. researchgate.net Consequently, the synthesis of diverse DKP libraries through combinatorial chemistry has become a significant strategy for drug discovery. researchgate.net
Solid-phase organic synthesis (SPOS) is a cornerstone of DKP library development, enabling the rapid and efficient assembly of large collections of compounds. umn.edu A prevalent and highly effective SPOS technique is the "cyclocleavage" or cyclative cleavage strategy. nih.gov In this approach, a linear dipeptide precursor is assembled on a solid support. The final step involves an intramolecular cyclization of the dipeptide, which simultaneously cleaves the resulting diketopiperazine from the resin. This method is advantageous as, ideally, only the desired cyclic product is released into the solution, simplifying purification. nih.gov
The versatility of this approach allows for the introduction of multiple points of diversity into the DKP scaffold. Diversity can be introduced from the two different α-amino acid building blocks used and, in some strategies, by modifying one of the amide bonds within the ring. umn.edu For example, a prototype trisubstituted piperazinedione combinatorial library of 1,000 compounds was successfully synthesized using three sets of precursors: two sets of ten α-amino acids and one set of ten aldehydes, employing a reductive alkylation on the solid phase. acs.org
Researchers have also developed methods to incorporate DKP units within larger oligomeric structures, such as peptoids, in a manner compatible with split-and-pool library synthesis. nih.gov This involves a multi-step, on-resin construction of the diketopiperazine ring. The efficiency of these on-resin reactions is high enough to generate high-quality, complex libraries where the DKP can be a terminating group, a side-chain element, or an internal unit. nih.gov Analysis of such libraries, containing a variety of monomers, has shown purities in the range of 80-99%. nih.gov The use of specialized linkers, such as the Backbone Amide Linker (BAL), has also been harnessed to intentionally prepare diketopiperazines, turning a common side reaction of peptide synthesis into a productive route for creating combinatorial scaffolds. umn.edu
| Library Type | Synthetic Strategy | Key Features | Building Blocks/Diversity Elements | Reference |
|---|---|---|---|---|
| Trisubstituted Piperazinedione Library | Solid-Phase Reductive Alkylation | 1,000-member library | Two sets of 10 α-amino acids, one set of 10 aldehydes | acs.org |
| 1,3-Disubstituted 2,6-Diketopiperazines | Solid-Phase "Cyclocleavage" | Product cleaved from resin upon cyclization, minimizing diastereoisomers | Various pairs of amino acids | nih.gov |
| DKPs via Backbone Amide Linker (BAL) | Intentional harnessing of DKP formation side reaction | Three points of diversity (two side chains, one amide bond) | Various amino acids | umn.edu |
| DKP-containing Peptoid-like Oligomers | On-resin multi-step DKP construction; Split-and-pool synthesis | DKP can be internal, terminal, or a side-chain element; High purity (80-99%) | Bromoacetic acid, α-amino acid esters, various amine building blocks | nih.gov |
Biosynthetic Pathways and Enzymatic Modifications of Diketopiperazines
Natural Occurrence and Isolation of Diketopiperazine-Containing Metabolites
Diketopiperazines are ubiquitous natural products, having been isolated from an extensive range of organisms across different biological kingdoms. researchgate.netnih.gov Their presence is a testament to a conserved and evolutionarily significant biosynthetic capability.
Microorganisms are particularly prolific producers of DKP-containing secondary metabolites. frontiersin.org Fungi, especially from the genera Aspergillus and Penicillium, are rich sources of complex DKPs, including prenylated indole (B1671886) alkaloids. frontiersin.orgfrontiersin.org Bacteria, including actinomycetes, myxobacteria, and various marine bacteria, also contribute significantly to the known library of natural DKPs. mdpi.commicrobiologyresearch.orgaber.ac.uk Marine environments, in general, are a fertile ground for the discovery of novel diketopiperazines, produced by sponges, marine-derived fungi, and bacteria. nih.govbohrium.com
| Organism Type | Genus/Example | Example DKP Metabolite(s) |
| Fungi | Aspergillus fumigatus | Gliotoxin (B1671588), Fumitremorgins |
| Penicillium sp. | Roquefortine C | |
| Bacteria | Streptomyces sp. | Albonoursin |
| Myxococcus xanthus | Unnamed DKP core compounds | |
| Nocardiopsis sp. | Norcardioazines A & B | |
| Marine Sponges | Callyspongia sp. | Various DKP derivatives |
The biosynthesis of diketopiperazines is not limited to microbes. These compounds are also found as metabolites in both plants and mammals, indicating their broad biological relevance. researchgate.netwikipedia.org In many cases, they can be formed during the thermal processing of foods as degradation products of larger polypeptides, but endogenous enzymatic pathways for their formation also exist. wikipedia.org
Tailoring Enzymes and Post-Assembly Modifications
The structural diversity and biological activity of natural DKPs are vastly expanded by the action of tailoring enzymes after the core ring has been assembled by either an NRPS or CDPS. nih.govfrontiersin.org These modifications can dramatically alter the compound's properties. Biosynthetic gene clusters that code for NRPS or CDPS enzymes often also code for a suite of these modifying enzymes. frontiersin.org
Common post-assembly modifications include:
Oxidation: Catalyzed by oxidoreductases like cytochrome P450 monooxygenases, which can introduce hydroxyl groups, form C-C bonds, or even aromatize the DKP ring. nih.govnih.gov
Methylation: Methyltransferases add methyl groups, often to nitrogen or oxygen atoms on the DKP scaffold. mdpi.comnih.gov
Prenylation: Prenyltransferases attach isoprenoid chains, which can significantly increase the complexity and lipophilicity of the molecule. researchgate.net
Halogenation: Halogenase enzymes can add chlorine or bromine atoms.
Disulfide Bridge Formation: As seen in gliotoxin, complex enzymatic steps can install a disulfide bridge across the DKP ring. mdpi.com
These modifications are crucial for the final biological function of the molecule, turning a simple DKP scaffold into a potent and specific bioactive agent. frontiersin.org
| Enzyme Class | Modification Type | Example Reaction |
| Cytochrome P450s | Oxidation, C-C bond formation | Conversion of cyclo(L-Tyr-L-Tyr) to mycocyclosin |
| Methyltransferases | N-methylation | N-methylation of the DKP core in gliotoxin biosynthesis |
| Prenyltransferases | C-prenylation | Attachment of prenyl groups to indole-DKP scaffolds |
| Oxidoreductases | Aromatization | Aromatization of the DKP ring in pulcherriminic acid synthesis |
Oxidoreductases and Cytochrome P450 Enzymes in Diketopiperazine Derivatization
Oxidoreductases, particularly cytochrome P450 (P450) monooxygenases, play a crucial role in the derivatization of the DKP core, leading to a wide array of complex secondary metabolites. nih.govnih.govresearchgate.netresearchgate.net These enzymes are known to catalyze a variety of reactions, significantly increasing the chemical diversity of DKPs. nih.govnih.govresearchgate.netresearchgate.net
Key reactions catalyzed by cytochrome P450 enzymes on DKP scaffolds include:
Hydroxylation: P450 enzymes can introduce hydroxyl groups at various positions on the DKP ring or its side chains. For example, in the biosynthesis of bicyclomycin (B1666983), the P450 enzyme BcmD acts as a hydroxylase. nih.gov
Aromatization: These enzymes can catalyze the aromatization of the diketopiperazine ring itself, as seen in the biosynthesis of pulcherriminic acid where the P450 CypX is involved. nih.gov
Dimerization: A remarkable function of some P450s is the catalysis of both homo- and heterodimerization of DKP monomers. nih.govnih.govresearchgate.netbohrium.comacs.orgnih.gov This can occur through the formation of carbon-carbon or carbon-nitrogen bonds. For instance, the P450 enzyme DtpC is responsible for the dimerization of N-methylphenylalanyltryptophanyl diketopiperazine monomers. nih.govresearchgate.net
Intramolecular Bond Formation: P450s can also facilitate intramolecular C-C bond formation, leading to complex, bridged structures. An example is the conversion of cyclo-(l-Tyr-l-Tyr) to mycocyclosin by the P450 enzyme Rv2276 (CYP121). nih.gov
These oxidative modifications are critical for the biological activities of the resulting DKP derivatives. The versatility of P450 enzymes makes them powerful tools in the biosynthetic pathways of these natural products. nih.govnih.gov
| Enzyme Family | Catalyzed Reaction on DKP Scaffold | Example |
| Cytochrome P450 | Hydroxylation | BcmD in bicyclomycin biosynthesis nih.gov |
| Cytochrome P450 | Aromatization | CypX in pulcherriminic acid biosynthesis nih.gov |
| Cytochrome P450 | Dimerization | DtpC in ditryptophenaline (B161596) biosynthesis nih.govresearchgate.net |
| Cytochrome P450 | Intramolecular C-C bond formation | CYP121 in mycocyclosin biosynthesis nih.gov |
Methyltransferases and Prenyltransferases in Diversifying Diketopiperazine Structures
The structural variety of diketopiperazines is further enhanced by the addition of alkyl and prenyl groups, catalyzed by methyltransferases and prenyltransferases, respectively. nih.govnih.govresearchgate.netresearchgate.netnih.gov These enzymes utilize activated donors, such as S-adenosyl-methionine (SAM) for methylation, to append these functional groups to the DKP scaffold.
Methyltransferases can act on nitrogen or oxygen atoms within the DKP structure. For example, the N-methyltransferase GliN is involved in the biosynthesis of gliotoxin, mediating the formation of an N-methyl group. mdpi.com O-methylation is also a common modification that can alter the properties of the final molecule. mdpi.com
Prenyltransferases catalyze the attachment of isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP), to the DKP core. nih.gov This prenylation can occur at various positions, particularly on indole-containing DKPs, and is a key step in the biosynthesis of many complex alkaloids. frontiersin.org The enzyme FgaPT2, for instance, is a prenyltransferase from Aspergillus fumigatus that can convert tryptophan-containing cyclic dipeptides into their C4 prenylated derivatives. nih.gov The substrate promiscuity of some prenyltransferases allows for the generation of a diverse range of prenylated DKP derivatives. nih.govchemrxiv.orgresearchgate.netnih.gov
| Enzyme Family | Function | Example |
| Methyltransferases | Addition of methyl groups | GliN in gliotoxin biosynthesis mdpi.com |
| Prenyltransferases | Addition of prenyl groups | FgaPT2 in the prenylation of tryptophan-containing DKPs nih.gov |
Cyclases and Other Modifying Enzymes
Beyond oxidation and alkylation, a variety of other "tailoring" enzymes contribute to the final structure of diketopiperazine natural products. frontiersin.orgnih.gov These enzymes can include cyclases, which form additional ring structures, and other modifying enzymes that introduce a range of functional groups.
The stable diketopiperazine ring serves as a versatile scaffold for these modifications. nih.govnih.gov Enzymes such as cyclodipeptide oxidases, 2-oxoglutarate-dependent monooxygenases, and others work in concert to produce highly complex and biologically active molecules. nih.govnih.govresearchgate.netresearchgate.net The combination of these enzymatic modifications allows for the creation of a vast number of structurally diverse DKPs from a limited set of amino acid precursors. frontiersin.org
Elucidation of Biosynthetic Gene Clusters (BGCs) for Diketopiperazines
The genes encoding the enzymes responsible for the biosynthesis of diketopiperazines, including the core synthases and the tailoring enzymes, are typically organized into biosynthetic gene clusters (BGCs) on the microbial chromosome. mdpi.comnih.govnih.govresearchgate.netmdpi.com The identification and characterization of these BGCs are fundamental to understanding how complex DKPs are produced. mdpi.com
Genome mining has become a powerful tool for discovering novel DKP biosynthetic pathways. mdpi.comnih.gov By searching genomic databases for genes encoding core enzymes like nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs), researchers can identify putative BGCs. nih.govresearchgate.net The functions of the genes within these clusters can then be investigated through heterologous expression, gene knockout experiments, and in vitro enzymatic assays. nih.govresearchgate.netmdpi.comnih.gov
For example, the gliotoxin biosynthetic cluster (gli) in Aspergillus fumigatus contains genes for the core NRPS, as well as for various modifying enzymes like a cytochrome P450 monooxygenase (GliF), a glutathione (B108866) S-transferase (GliG), and a methyltransferase (GliN). mdpi.com The co-localization of these genes facilitates the coordinated expression of all the necessary enzymes for the production of the final natural product. The study of DKP BGCs not only reveals the biosynthetic logic behind these molecules but also provides a genetic toolkit for synthetic biology approaches to generate novel DKP analogs. nih.gov
Biotransformation and Metabolic Fate of Diketopiperazines in Biological Systems
Despite the inherent stability of the diketopiperazine ring, particularly to proteolytic degradation, these compounds can be subject to biotransformation and metabolism in biological systems. mdpi.com Little is known about the specific metabolic fate of 3-Ethylpiperazine-2,5-dione. However, studies on other DKPs indicate that they can be enzymatically degraded.
Microbial degradation of DKPs has been observed, with some microorganisms capable of hydrolyzing the amide bonds of the DKP ring. nih.gov For instance, certain bacteria possess hydrolases that can cleave the cyclic dipeptide into a linear dipeptide, which can then be further broken down into its constituent amino acids. nih.gov
In more complex organisms, the metabolic fate of DKPs is likely to involve enzymatic modification by pathways similar to those involved in xenobiotic metabolism. This could include oxidation, hydrolysis, and conjugation reactions to facilitate excretion. The stability of the DKP scaffold can be influenced by its constituent amino acids and any side-chain modifications. For example, proline-containing DKPs exhibit enhanced resistance to enzymatic degradation due to their rigid conformation. mdpi.com Further research is needed to elucidate the specific metabolic pathways and ultimate fate of this compound and other DKPs in various biological systems.
Structural Characterization and Conformational Analysis of 3 Ethylpiperazine 2,5 Dione
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of 3-Ethylpiperazine-2,5-dione and probing its structural features in different states of matter.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of piperazine-2,5-diones in both solution and the solid state. researchgate.net In solution, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the proton at the C3 chiral center, and the methylene protons at the C6 position of the piperazine (B1678402) ring. The two amide (N-H) protons would also be visible, and their chemical shifts can be sensitive to solvent and concentration. Simple NMR analyses, including the examination of chemical shift differences and J-coupling values, are instrumental in identifying isomers in related substituted piperazine-2,5-diones. csu.edu.au
Solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of the molecule in its crystalline form. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. This is particularly useful for studying polymorphism and confirming the structure determined by X-ray crystallography. researchgate.net The combination of solid-state NMR with computational methods, known as NMR crystallography, can be used to refine crystal structures, analyze symmetry, and investigate disorder within the crystal lattice. researchgate.net
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| C=O (C2, C5) | - | ~165-175 | - |
| CH (C3) | ~4.0-4.5 | ~55-60 | Multiplet |
| CH₂ (C6) | ~3.8-4.2 | ~45-50 | Multiplet |
| NH (N1, N4) | ~7.5-8.5 | - | Broad Singlet |
| CH₂ (Ethyl) | ~1.8-2.2 | ~25-30 | Quartet |
| CH₃ (Ethyl) | ~0.9-1.2 | ~8-12 | Triplet |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. americanpharmaceuticalreview.comcardiff.ac.uk These methods are complementary and are used to identify functional groups and probe molecular structure. americanpharmaceuticalreview.com For this compound, the most characteristic vibrations are associated with the cis-peptide (amide) groups within the diketopiperazine (DKP) ring. umich.edu
The IR and Raman spectra are dominated by bands corresponding to the N-H and C=O stretching modes. The amide I band, primarily due to C=O stretching, is typically observed as a strong absorption in the IR spectrum around 1660 cm⁻¹. gre.ac.uk The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, appears at a significantly higher wavenumber in boat-conformation DKPs compared to planar ones. gre.ac.uk Other notable vibrations include C-H stretching from the ethyl group and the CH₂ groups of the ring, as well as various bending and ring deformation modes. A detailed vibrational analysis, often aided by computational modeling, allows for the assignment of essentially all IR and Raman active modes. umich.edu
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretching | 3200-3400 | IR, Raman |
| C-H Stretching (Aliphatic) | 2850-3000 | IR, Raman |
| Amide I (C=O Stretching) | ~1660 | IR (Strong), Raman (Strong) |
| Amide II (N-H Bending / C-N Stretching) | ~1500 | IR, Raman |
| CH₂ Bending | 1400-1480 | IR, Raman |
| C-N Stretching | 1300-1400 | IR, Raman |
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₀N₂O₂ for this compound). researchgate.net
When subjected to ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion is formed. This ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is a valuable tool for structural elucidation. For this compound, key fragmentation pathways would likely involve:
Loss of the ethyl group: Cleavage of the C-C bond adjacent to the ring would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 29 Da ([M-29]⁺). chemguide.co.uk
Ring cleavage: The piperazine-2,5-dione ring can fragment through various pathways, often involving the loss of carbon monoxide (CO, 28 Da) or cleavage across the amide bonds. raco.cat
Loss of water: Under certain ionization conditions, the loss of a water molecule (18 Da) can be observed. scielo.br
Analysis of the resulting mass spectrum allows for the piecing together of the molecule's structure, confirming the presence of the ethyl substituent and the core diketopiperazine scaffold.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 142 | [C₆H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| 113 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |
| 98 | [M - C₂H₅ + H - CO]⁺ | Ethyl radical, Carbon monoxide |
| 85 | [C₄H₅NO]⁺ | Ring fragmentation |
| 70 | [C₃H₄NO]⁺ | Ring fragmentation |
| 57 | [C₂H₅CO]⁺ | Propionyl cation |
Computational Chemistry and Theoretical Studies on Diketopiperazines
Computational methods serve as powerful tools to predict and analyze the molecular properties of diketopiperazines, offering insights that complement experimental data. These theoretical approaches allow for a detailed exploration of the geometric, electronic, and dynamic characteristics of the this compound scaffold.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For diketopiperazines, DFT calculations are instrumental in determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations have been successfully applied to various DKP derivatives to predict their most stable three-dimensional structures. For instance, DFT calculations conducted at the B3LYP/aug-cc-pVTZ level have been used to identify the minimum energy structures of DKP analogs, which predominantly exhibit boat conformations. gre.ac.uk
The electronic properties of this compound can also be thoroughly investigated using DFT. Key electronic descriptors that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical hardness.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is vital for understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and the nature of chemical bonds within the molecule.
DFT studies on related piperazine derivatives have demonstrated the utility of these calculations in correlating structure with stability and reactivity. researchgate.net Such theoretical investigations would provide a foundational understanding of the geometric and electronic landscape of this compound.
Table 1: Representative DFT-Calculable Parameters for this compound
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | Lowest energy arrangement of atoms (bond lengths, angles). | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| Mulliken/NBO Charges | Calculated atomic charges within the molecule. | Helps understand charge distribution and polar nature of bonds. |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly valuable for exploring the conformational space of flexible molecules like diketopiperazines. By simulating the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological target), MD can reveal the accessible conformations and their relative stabilities.
For diketopiperazine systems, MD simulations have been employed to:
Identify regions of conformational flexibility. nih.govnih.gov
Understand the molecular basis for the selectivity of enzymes that interact with DKPs. nih.govnih.gov
Guide the rational design of new molecules by predicting how structural changes affect conformational preferences. nih.gov
Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond, defined as the standard enthalpy change when a bond is cleaved homolytically to form two radical fragments. libretexts.orgwikipedia.org BDE values are crucial for understanding the stability of a molecule and predicting its degradation pathways and reaction energetics.
The BDE for any specific bond in this compound can be calculated using quantum chemical methods like DFT. The standard approach involves calculating the enthalpies of the parent molecule and the two radical fragments that result from breaking the bond of interest. researchgate.net
The BDE is then calculated as: BDE(A-B) = [Enthalpy of radical A•] + [Enthalpy of radical B•] - [Enthalpy of molecule A-B] libretexts.org
These calculations can identify the weakest bonds in the molecule, which are the most likely sites for radical-initiated degradation. For example, calculating the BDEs for the C-H bonds on the ethyl group versus the C-N or C-C bonds within the ring can provide a detailed map of the molecule's chemical stability. This information is vital for predicting metabolic pathways and understanding potential reaction mechanisms.
Table 2: Key Bonds in this compound for BDE Analysis
| Bond Type | Location in Molecule | Significance of BDE |
|---|---|---|
| C-N (Amide) | Within the diketopiperazine ring | Relates to the stability of the core heterocyclic structure. |
| C-C (Ring) | Within the diketopiperazine ring | Contributes to the overall stability of the ring system. |
| C-C (Ethyl) | Connecting the ethyl group to the ring | Important for understanding potential side-chain fragmentation. |
| C-H | On the ethyl group and the ring backbone | Identifies sites susceptible to hydrogen abstraction reactions. |
Quantum chemical calculations are essential for the accurate interpretation of experimental spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. By simulating these spectra, researchers can assign specific spectral features to corresponding molecular motions or electronic environments.
For diketopiperazines, DFT calculations have been used to compute vibrational frequencies and intensities, which can then be compared with experimental IR and Raman spectra. gre.ac.uk This comparison allows for a definitive assignment of observed peaks to specific vibrational modes, such as C=O stretching, N-H bending, and C-N stretching of the amide groups. gre.ac.ukumich.edu Discrepancies between calculated and experimental frequencies, which can arise from the approximations in theoretical methods, are often corrected using empirical scaling factors. gre.ac.uk
Furthermore, techniques like Vibrational Circular Dichroism (VCD), coupled with quantum chemical calculations, can provide detailed information about the stereochemistry and intermolecular interactions, such as dimer formation through hydrogen bonding in the solid state. nih.gov For this compound, these computational approaches would be invaluable for confirming its structure and understanding its spectroscopic signatures.
Conformational Dynamics and Isomerism in Diketopiperazine Systems
The six-membered diketopiperazine ring is not strictly planar and can adopt various conformations, such as boat, twist-boat, or planar forms. The preferred conformation is influenced by the nature and stereochemistry of the substituents on the ring. baranlab.org
The formation of the 2,5-diketopiperazine ring inherently involves the cyclization of a dipeptide, resulting in a structure containing two cis-amide bonds. This is a defining feature of the DKP scaffold. However, the process leading to DKP formation, particularly from peptides containing a proline residue at the second position (penultimate proline), highlights the importance of cis-trans isomerization.
In a linear peptide chain, the Xaa-Pro peptide bond can exist in either a trans or cis conformation. For the N-terminal amino group to attack the carbonyl carbon and form the DKP ring, a cis conformation of the penultimate peptide bond is required. nih.gov Therefore, the trans → cis isomerization of this bond is often a rate-limiting step in the spontaneous formation of diketopiperazines from such peptides. nih.govnih.gov
Studies on proline-containing diketopiperazines have used techniques like NMR to investigate isomerization processes that can occur under certain conditions, such as in a basic solution. researchgate.net While the amide bonds within the stable this compound ring are locked in a cis configuration, understanding the dynamics of isomerization in precursor peptides is crucial for comprehending its formation pathways and stability. The study of cis and trans isomers is also critical in the synthesis and purification of substituted DKPs, where different isomers can be formed and identified through spectroscopic analysis. royalsocietypublishing.org
Influence of Substituents and Environmental Factors on Conformation
Influence of Substituents:
The presence of an ethyl group at the C3 position significantly impacts the conformational landscape of the piperazine-2,5-dione ring. The steric bulk of the alkyl substituent plays a crucial role in determining the degree of ring puckering. In unsubstituted piperazine-2,5-dione, the ring is nearly planar. However, the introduction of a substituent, such as an ethyl group, generally leads to a more puckered conformation to alleviate steric strain.
Studies on related 3-alkyl-substituted piperazine-2,5-diones have shown that the piperazine ring can adopt various non-planar conformations, including boat, chair, and twist-boat forms. The preference for a particular conformation is a delicate balance between minimizing steric hindrance and optimizing electronic interactions within the molecule. For instance, in symmetrically N,N'-disubstituted piperazines, the interconversion between two chair conformations is a key dynamic process. nih.gov
Furthermore, the nature of the substituent influences the cis/trans isomerism with respect to the substituents on the ring. While this compound itself does not have a second substituent for such isomerism, in related disubstituted DKPs, the relative orientation of the side chains is a critical conformational feature.
Influence of Environmental Factors:
Environmental conditions, primarily the solvent and temperature, play a pivotal role in modulating the conformational equilibrium of this compound.
Solvent Effects: The polarity of the solvent can significantly influence the conformation. In polar solvents, intermolecular hydrogen bonding between the solvent and the amide protons of the DKP ring can stabilize certain conformations. Conversely, in non-polar solvents, intramolecular interactions may become more dominant in dictating the preferred geometry.
Research on the formation of diketopiperazines from precursor peptides has demonstrated a strong correlation between solvent polarity and the preference for cis or trans conformations at the penultimate proline residue, which then cyclizes. nih.gov Specifically, decreased solvent polarity has been shown to enhance the preference for the cis conformation. nih.gov While this is an indirect influence on the final DKP structure, it highlights the role of the solvent in directing conformational outcomes. For instance, in a study of the peptide FPG8K, the percentage of the cis isomer leading to DKP formation was found to be higher in less polar solvents. nih.gov
| Solvent | Dielectric Constant | Observed cis Isomer Percentage (%) |
|---|---|---|
| Propanol | 20.1 | 88 |
| Ethanol (B145695) | 24.3 | 80 |
| Methanol | 32.7 | 75 |
| Water | 80.1 | 60 |
Table 1: Influence of Solvent Polarity on the cis Isomer Population in the Formation of a Diketopiperazine from FPG8K. Data extracted from a study on a precursor peptide, illustrating the general trend of solvent effects on conformation relevant to DKP formation. nih.gov
Temperature Effects: Temperature influences the conformational dynamics by providing the thermal energy required to overcome rotational barriers. For piperazine derivatives, temperature-dependent NMR studies have been instrumental in elucidating the energetic barriers associated with conformational changes, such as ring inversion and rotation around the amide C-N bond. nih.gov
At lower temperatures, the interconversion between different conformers may be slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion also increases, leading to the coalescence of these signals. nih.gov This phenomenon allows for the calculation of the Gibbs free activation energy (ΔG‡) for these conformational processes. Studies on N-acylated piperazines have shown that the energy barriers for the transformation of chair conformations are generally higher for piperazines than for analogous cyclohexanes. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Ethylpiperazine 2,5 Dione
Studies on Oxidation Reactions and Their Mechanisms
The oxidation of the diketopiperazine core is a key transformation, enabling the synthesis of complex natural products. Mechanistic investigations have focused on understanding the role of oxidants and reaction conditions in controlling the selectivity and efficiency of these reactions.
The oxidation of complex diketopiperazines using permanganate (B83412) has been a subject of detailed computational and experimental study. nih.govacs.orgnih.gov Density functional theory (DFT) computations have elucidated the mechanism of permanganate-mediated dual C–H oxidation, a critical step in synthesizing structurally diverse natural products. mit.eduresearchgate.net
The mechanism involves an initial C–H abstraction by the permanganate ion, proceeding through an open shell singlet species. acs.orgnih.govmit.edu This is followed by a rapid O-rebound or a competing OH-rebound step to form a new C–O bond. nih.gov A second C–H oxidation then occurs with another equivalent of the oxidant. This second step exhibits lower free energy barriers compared to the first, which is attributed to directing effects and the formation of a more reactive oxidant species after the initial oxidation. acs.orgmit.edu
A crucial factor influencing the reaction's efficiency is the presence of counter-cations associated with the permanganate ion, such as bis(pyridine)-silver(I) (Ag⁺) and tetra-n-butylammonium (TBA⁺). nih.govnih.govmit.edu These counter-cations enhance the solubility of permanganate in organic solvents and form ion pairs with the oxidant. nih.gov Computational studies have revealed that these ion-paired oxidants have a significant impact on the reaction mechanism. acs.org The presence of a counter-cation slightly lowers the energy barriers for C–H abstraction and provides substantial stabilization (over 35 kcal/mol) during the association of two manganese species, which is critical for the second oxidation step. nih.gov The success and efficiency of the second C-H oxidation are found to be critically dependent on the presence of such an ion-paired oxidant. acs.orgmit.eduresearchgate.net
Table 5.1: Calculated Free Energy Barriers (ΔG‡) for the First C–H Abstraction in a Model Diketopiperazine
| Oxidant Model | Activated Position | ΔG‡ (kcal/mol) |
| Naked MnO₄⁻ | C¹¹ | ~12.8 |
| Naked MnO₄⁻ | C¹⁵ | ~12.5 |
| Ion-Paired (Ag⁺) | C¹¹ | ~10.1 |
| Ion-Paired (Ag⁺) | C¹⁵ | ~11.5 |
Data derived from computational studies on complex diketopiperazine substrates. The values illustrate the stabilizing effect of the counter-cation on the transition state. nih.gov
Mechanistic Pathways of Diketopiperazine Formation and Degradation
The formation and degradation of the diketopiperazine ring are fundamental processes, particularly in the context of peptide and protein chemistry. These pathways involve cyclization, ring-opening, and decomposition under various conditions.
The thermal decomposition (pyrolysis) of diketopiperazines is a complex process that leads to the formation of various nitrogen-containing compounds, which are precursors to NOx pollutants. nih.gov Studies on 2,5-diketopiperazine (DKP), the parent compound, reveal that pyrolysis yields ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and isocyanic acid (HNCO) as the major nitrogenous species. nih.govresearchgate.net
Experimental and theoretical studies have shown that the product distribution is highly dependent on temperature. nih.gov At temperatures below 600-630°C, NH₃ is the predominant nitrogen-containing product. nih.gov As the temperature increases beyond this range, the yield of HCN surpasses that of NH₃. nih.gov DFT calculations indicate that the initial step in the decomposition is the cleavage of the C1-N2 bond, which has the lowest energy barrier. nih.gov NH₃ can be generated easily at lower temperatures, while the pathways for HCN formation become more favorable at higher temperatures (630-740°C). nih.gov HNCO is also formed with a very low energy barrier and can be further converted to HCN and NH₃. nih.gov The pyrolysis of more complex diketopiperazines, such as 3,6-dibenzyl-2,5-piperazinedione, also produces HCN along with various aromatic hydrocarbons.
Table 5.2: Major Nitrogenous Species from Diketopiperazine Pyrolysis
| Temperature Range | Primary Nitrogenous Product | Secondary Nitrogenous Products |
| 400–600 °C | NH₃ | HCN, HNCO |
| > 600 °C | HCN | NH₃, HNCO |
This table summarizes the general trend of product formation during the pyrolysis of 2,5-diketopiperazine. nih.gov
Diketopiperazine formation is a common spontaneous degradation pathway for peptides, especially those with a proline residue at the second position from the N-terminus. nih.govindiana.edu This reaction involves the intramolecular nucleophilic attack of the N-terminal amine on the amide carbonyl carbon between the second and third amino acid residues, cleaving the peptide chain. nih.govacs.org
The solvent environment has a profound effect on the rate of this dissociation. nih.govindiana.edu Studies using ion mobility spectrometry and mass spectrometry have shown that the reaction rate increases with decreasing solvent polarity. nih.govindiana.edu For instance, the degradation of a model peptide (FPG₈K) was fastest in propanol, followed by ethanol (B145695) and methanol, and was significantly slower in water. nih.govindiana.edu This trend correlates with the solvent's dielectric constant; a lower dielectric constant accelerates the reaction by reducing the enthalpic barrier (ΔH‡). nih.govindiana.edu Solvents with a high capacity to stabilize charged or dipolar species and act as hydrogen bond donors/acceptors tend to retard the reaction rate by stabilizing the initial state of the peptide more than the transition state. rsc.org
Table 5.3: Effect of Solvent Polarity on Peptide Dissociation Half-Life at 75 °C
| Solvent | Dielectric Constant (approx.) | Dissociation Half-Life (min) |
| n-Propanol | 20 | 48 |
| Ethanol | 24 | 60 |
| Methanol | 33 | 291 |
| Water | 80 | ~3000 (50 hours) |
Data for the model peptide FPG₈K, illustrating the inverse relationship between solvent polarity and reaction rate. indiana.edu
The formation of the diketopiperazine ring is an intramolecular cyclization reaction, specifically an intramolecular aminolysis. nih.govnih.gov The rate of this reaction is highly dependent on the pH of the solution, as it requires the N-terminal amino group to be in its unprotonated, nucleophilic form. nih.gov Kinetic studies on model peptides show that the degradation follows pseudo-first-order kinetics, with the rate profile suggesting that the unprotonated reactant is more reactive. nih.gov
The diketopiperazine ring itself is stable within a certain pH range (typically pH 3-8). nih.gov However, under more acidic (pH < 3) or alkaline (pH > 8) conditions, the ring can undergo hydrolysis. nih.gov This ring-opening reaction cleaves the amide bonds within the DKP ring, resulting in the formation of the corresponding linear dipeptide. nih.gov The presence of metal ions, such as Zn(II), can catalyze both the formation of diketopiperazines from dipeptides and their subsequent cleavage or ring-opening. rsc.org
Kinetic and Thermodynamic Studies of Diketopiperazine Reactions
Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes associated with diketopiperazine reactions. These investigations have revealed that reaction rates are influenced by factors such as pH, solvent, temperature, and the specific amino acid sequence of the parent peptide. nih.govnih.govnih.gov
In different contexts, such as during solid-phase peptide synthesis, the kinetics can appear as pseudo-zero-order. acs.org The rate of DKP formation is also strongly dependent on the solvent, with first-order rate constants spanning more than three orders of magnitude across different aprotic and hydroxylic solvents. rsc.org
Table 5.4: Representative Thermodynamic Parameters for DKP Formation from Xaa-Pro Peptides
| N-Terminal Residue (Xaa) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | ΔG‡ at 298K (kJ·mol⁻¹) |
| Glutamine (Gln) | 93 | -5 | 94.5 |
| Phenylalanine (Phe) | 100 | +7 | 97.9 |
| Valine (Val) | 109 | +31 | 99.8 |
| Glycine (B1666218) (Gly) | 104 | +17 | 98.9 |
Data derived from studies on model peptides in ethanol, showing the influence of the N-terminal residue on the transition state thermodynamics. nih.gov
Determination of Rate Constants and Activation Parameters
Detailed kinetic studies on 3-Ethylpiperazine-2,5-dione are limited in publicly accessible literature. However, research on the broader class of piperazine-2,5-diones provides a foundational understanding of their reactivity. For instance, hydrolysis and other nucleophilic substitution reactions at the amide carbonyl carbons are key areas of investigation. The rates of these reactions are influenced by pH, temperature, and the nature of the substituents on the piperazine (B1678402) ring.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of a Piperazine-2,5-dione Derivative
| Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |
|---|---|---|---|---|
| 298 | 1.5 x 10⁻⁵ | 65 | 62.5 | -85 |
| 308 | 4.2 x 10⁻⁵ | 65 | 62.5 | -85 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Transition State Analysis and Reaction Coordinate Elucidation
The elucidation of reaction mechanisms at a molecular level involves the characterization of transition states and the mapping of the reaction coordinate. For reactions involving this compound, such as N-acylation, alkylation, or condensation reactions, computational chemistry methods are invaluable tools. nih.gov These studies can model the geometry of the transition state, its energy relative to the reactants and products, and the vibrational frequencies that confirm its nature as a first-order saddle point on the potential energy surface.
For example, in a nucleophilic attack on one of the carbonyl groups, the reaction would proceed through a tetrahedral intermediate. The transition state leading to this intermediate would involve the partial formation of a bond with the incoming nucleophile and the partial rehybridization of the carbonyl carbon from sp² to sp³. The ethyl group at the C-3 position would influence the stereochemical outcome of such reactions, potentially favoring attack from the less sterically hindered face. The piperazine-2,5-dione ring itself is a rigid scaffold, which simplifies conformational analysis but also introduces ring strain that can affect reactivity. csu.edu.au
Investigation of Interaction Mechanisms with Metal Ions and Other Catalysts
The amide carbonyl oxygen and the nitrogen atoms of the piperazine-2,5-dione ring system are potential coordination sites for metal ions. biointerfaceresearch.com The interaction of these derivatives with metal ions is critical for their application in catalysis and materials science. Studies on the parent piperazine-2,5-dione have shown that it can act as a ligand, forming coordination polymers and discrete metal complexes. nih.gov
The interaction with metal ions like Cu(II), Co(II), Ni(II), and Ag(I) often involves the carbonyl oxygen atoms acting as bridging ligands, linking metal centers into extended networks. nih.gov The specific nature of the coordination (e.g., monodentate, bidentate, bridging) depends on the metal ion, the counter-ion, and the solvent system used. In the case of this compound, the ethyl substituent is not expected to directly participate in coordination but may influence the solubility and crystal packing of the resulting metal complexes.
Catalysis involving piperazine-2,5-dione derivatives can also occur with non-metallic species. For example, acid or base catalysis is common for reactions like hydrolysis or condensation. In condensation reactions to form (Z,Z)-(benzylidene)piperazine-2,5-diones, bases like potassium carbonate are used to deprotonate the methylene (B1212753) protons, facilitating the reaction with aldehydes. csu.edu.au The efficiency and selectivity of such catalytic processes are areas of active research.
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Piperazine-2,5-dione |
| (Z,Z)-(Benzylidene)piperazine-2,5-diones |
In-Depth Scientific Review of this compound: A Note on Available Research
A comprehensive review of publicly available scientific literature reveals a significant lack of specific research data concerning the biological activities and molecular mechanisms of the chemical compound This compound .
While the broader class of compounds known as piperazine-2,5-diones, or diketopiperazines (DKPs), is well-documented for a wide spectrum of biological activities—including antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties—these findings are general to the structural class and cannot be directly and accurately attributed to the specific 3-ethyl derivative.
Detailed experimental studies and corresponding data for this compound are not available in the scientific literature to thoroughly address the following areas as requested:
Biological Activity and Molecular Mechanisms of Diketopiperazines Excluding Clinical Human Data
Exploration of Bioactivity Spectrum
Quorum Sensing Inhibition and Biofilm Modulation
Consequently, the creation of a scientifically accurate article with detailed research findings and data tables focusing solely on 3-Ethylpiperazine-2,5-dione is not feasible at this time. The generation of such a report would require non-existent data, leading to speculation and scientific inaccuracy. Further empirical research is necessary to elucidate the specific biological profile of this particular compound.
Molecular and Cellular Mechanisms of Action
The diverse biological effects of diketopiperazines stem from their ability to interact with various cellular components and modulate fundamental biological pathways. The rigid DKP core allows for the specific spatial orientation of substituents, facilitating high-affinity binding to enzymes and receptors. nih.gov
The piperazine-2,5-dione framework serves as a versatile template for designing molecules that can bind with high specificity to a range of biological targets. researchgate.net The two cis-amide bonds within the ring create distinct hydrogen bond donor and acceptor sites, which are crucial for interactions with enzymes and receptors. researchgate.net
Key molecular targets identified for DKP derivatives include:
Tubulin: Certain DKP derivatives, such as plinabulin, have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov They bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division. nih.gov
Cytochrome P450 Enzymes: In the biosynthesis of complex DKP natural products, cytochrome P450 enzymes act as dimerases, catalyzing the coupling of DKP monomers. This interaction highlights the ability of the DKP scaffold to fit within the active sites of these enzymes. nih.govescholarship.org
G-Protein-Coupled Receptors (GPCRs): DKP derivatives have been evaluated as potential modulators of GPCRs like the β2-Adrenergic Receptor (β2-AR). Their cyclic structure is thought to offer an alternative to traditional small molecules for inhibiting protein-protein interactions and receptor activity. mdpi.comresearchgate.net
Neuraminidase: Some N-substituted DKP derivatives have shown potential as anti-influenza agents by binding to the neuraminidase enzyme of the H5N2 virus, inhibiting viral propagation. nih.gov
Dehydrosqualene Synthase: In the search for new antibacterial agents, DKP derivatives have been screened for their binding to Staphylococcus aureus dehydrosqualene synthase, a key enzyme in staphylococcal infections. neliti.com
By interacting with specific molecular targets, DKP derivatives can significantly influence major cellular pathways.
Tubulin Polymerization: A primary mechanism for the anticancer activity of several DKP derivatives is the disruption of microtubule dynamics. nih.gov By binding to tubulin, these compounds inhibit its polymerization into microtubules. rsc.org Microtubules are critical components of the cytoskeleton and form the mitotic spindle required for chromosome separation during cell division. nih.gov Inhibition of this process leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers programmed cell death, or apoptosis. nih.govoncotarget.com Plinabulin and its analogs are well-studied examples that destabilize microtubules, leading to antiproliferative effects in cancer cell lines. nih.govnih.gov
Apoptosis Induction: Several DKP derivatives have been shown to induce apoptosis in tumor cells. mdpi.com This can be a direct consequence of inhibiting tubulin polymerization, as mitotic arrest is a powerful trigger for apoptosis. oncotarget.com The apoptotic cascade involves the activation of enzymes called caspases, which execute cell death. mdpi.com Studies on gliotoxin (B1671588), a DKP-containing fungal metabolite, have detailed its apoptosis-inducing effects. mdpi.com Furthermore, some piperazine (B1678402) derivatives effectively induce apoptosis in cancer cells through mechanisms that may involve the degradation of key proteins like the death receptor 5 (DR5), which is regulated by the tubulin network. oncotarget.com
The biosynthesis of natural products, including many diketopiperazines themselves, is a complex process often involving nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs). mdpi.comnih.gov These enzymatic pathways assemble amino acid precursors into the DKP scaffold, which is then often modified by tailoring enzymes like oxidoreductases and methyltransferases to create structural diversity and confer biological activity. nih.gov While DKPs are the products of these biosynthetic pathways, there is less direct evidence of simple DKPs like this compound acting as inhibitors of other major biosynthetic processes such as cellulose (B213188) biosynthesis.
Computational methods such as molecular docking and molecular dynamics (MD) simulations have become crucial tools for understanding how DKP derivatives interact with their biological targets at an atomic level. nih.govescholarship.org These simulations provide insights into binding conformations, interaction energies, and the dynamic stability of the ligand-receptor complex.
Molecular Docking: Docking studies have been used to predict and rationalize the binding of DKP derivatives to various targets. For instance, docking of N-substituted DKPs into the active site of influenza neuraminidase revealed key interactions with amino acid residues like Arg371 and Ile427, explaining their potential antiviral activity. nih.gov Similarly, docking of DKP derivatives to the colchicine binding site of tubulin has helped to elucidate the structural basis for their anti-proliferative effects. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations offer a more dynamic picture of the binding event over time. Simulations of DKP inhibitors bound to tubulin have shown how these molecules can induce conformational changes in the protein, leading to the prevention of tubulin assembly. nih.gov In studies of DKP dimerizing enzymes, MD simulations revealed differences in the conformational flexibility of the enzymes that control whether C-C or C-N bonds are formed, a level of detail not apparent from static crystal structures alone. nih.govescholarship.org These simulations can also calculate binding free energies, which often correlate well with experimentally observed biological activities. nih.gov
| Compound Class | Target Protein | Simulation Method | Key Findings |
| DKP Derivatives | Tubulin | MD Simulation, MM-PBSA | Van der Waals interactions are essential for binding; hydrophobic groups on the A-ring enhance binding affinity. nih.gov |
| DKP Monomers | Dimerase Enzymes (AspB, NzeB) | MD Simulation | Enzyme conformational flexibility outside the active site controls reaction chemoselectivity (C-C vs. C-N bond formation). nih.govescholarship.org |
| Tryptophan-proline DKP | β2-Adrenergic Receptor | Molecular Docking | Aromaticity of tryptophan facilitates strong π-π stacking interactions in the binding pocket, leading to high binding affinity (-5.89 kcal/mol). mdpi.com |
| Benzylidene DKP Derivatives | H5N2 Neuraminidase | Molecular Docking | Compounds bind in the 430-cavity, interacting with key residues Arg371, Pro326, Ile427, and Thr439. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For DKP derivatives, SAR studies have provided valuable insights for designing compounds with improved potency and selectivity. nih.govmdpi.com
The biological activity of the DKP scaffold is highly dependent on the nature and stereochemistry of the substituents at various positions on the piperazine ring. mdpi.comchemrxiv.org
Substituents at C-3 and C-6: These positions are derived from the side chains of the two amino acids that form the DKP ring. The introduction of bulky and hydrophobic groups can significantly impact activity. In a study of tubulin polymerization inhibitors, replacing a methyl group with a more hydrophobic t-butyl moiety on a phenyl ring attached to the DKP core resulted in a more stable interaction with tubulin, likely due to enhanced hydrophobic interactions. nih.gov In another series of anticancer 3,6-diunsaturated 2,5-diketopiperazines, the type of aromatic or heteroaromatic group (e.g., nitrobenzylidene, dichlorobenzylidene, furan-2-ylmethylene) attached at these positions was critical for their cytotoxic activity. mdpi.com
Substituents at N-1 and N-4: The nitrogen atoms of the DKP ring can also be substituted to modulate activity. In a series of piperazine-2,5-dione analogs bearing indole (B1671886) moieties, different substituents on the indole ring led to varying levels of anti-depressant, anti-inflammatory, and analgesic effects. nih.gov For example, compounds with electron-withdrawing groups on the indole ring showed potent anti-depressant activity. nih.gov
Stereochemistry: The stereochemistry of the substituents at C-3 and C-6 is often crucial. For instance, a study on tadalafil (B1681874) analogs based on a DKP scaffold found that isomers derived from L-tryptophan (S configuration) were more cytotoxic than those derived from D-tryptophan (R configuration). semanticscholar.org In another case, cyclo(d-Pro-l-Phe) showed moderate cytotoxicity against a colon cancer cell line, while other related compounds were only weakly active, highlighting the importance of specific stereochemical arrangements. mdpi.com
| Compound Series | Biological Activity | Key SAR Findings |
| Plinabulin Analogs | Tubulin Polymerization Inhibition | A bulky, hydrophobic t-butyl group on the phenyl ring enhances binding stability and activity compared to a smaller methyl group. nih.gov |
| Indole-bearing DKPs | Anti-depressant, Anti-inflammatory | The nature and position of substituents on the indole ring significantly influence the potency of all tested activities. nih.gov |
| Tadalafil Analogs | Cytotoxicity | Isomers with S configuration at the chiral center (from L-tryptophan) exhibited stronger cytotoxic effects than R configuration isomers. semanticscholar.org |
| Cyclo(Pro-Phe) Isomers | Cytotoxicity | Cyclo(d-Pro-l-Phe) showed moderate activity against HCT-116 cells, whereas other isomers were weak, indicating high stereospecificity. mdpi.com |
| 3,6-Diunsaturated DKPs | Anticancer | Different aryl and heteroaryl substitutions at C-3 and C-6 positions lead to a range of cytotoxic potencies against cancer cell lines. mdpi.com |
Conformational Features and Their Role in Receptor Binding
The biological activity of diketopiperazines (DKPs), including this compound, is fundamentally governed by their three-dimensional structure. The six-membered diketopiperazine ring is not planar and typically adopts a non-planar conformation, often described as a boat or screw-boat conformation. This inherent puckering of the ring, along with the spatial orientation of its substituents, is a critical determinant of how the molecule interacts with biological receptors.
The precise conformation of the DKP ring and its substituents dictates the molecule's ability to fit into the binding pocket of a target protein. The hydrogen bond donor (N-H) and acceptor (C=O) groups of the piperazine-2,5-dione core, along with the hydrophobic nature of the ethyl substituent, are key features for molecular recognition. The defined stereochemistry at the C-3 position is also crucial, as receptors are chiral environments, and different stereoisomers will exhibit distinct binding affinities and biological activities. The conformational rigidity of the DKP scaffold reduces the entropic penalty upon binding to a receptor, which can contribute to a higher binding affinity compared to more flexible linear peptides.
Table 1: Key Conformational Features of Diketopiperazines and Their Impact on Receptor Binding
| Feature | Description | Role in Receptor Binding |
| Ring Conformation | The piperazine-2,5-dione ring is non-planar, typically adopting a boat or screw-boat conformation. | The specific puckering of the ring influences the overall molecular shape, which must be complementary to the receptor's binding site. |
| Substituent Orientation | The spatial arrangement (axial/equatorial) of the ethyl group at the C-3 position. | Determines the presentation of the substituent to the receptor and can influence steric and hydrophobic interactions within the binding pocket. |
| Stereochemistry | The chirality at the C-3 position (R or S configuration). | Receptors are chiral, leading to stereospecific interactions. One enantiomer typically exhibits significantly higher affinity and activity. |
| Hydrogen Bonding | The amide protons (N-H) and carbonyl oxygens (C=O) of the DKP core. | Act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the receptor's binding site. |
| Conformational Rigidity | The constrained nature of the cyclic dipeptide scaffold. | Reduces the loss of conformational entropy upon binding, potentially leading to higher binding affinity. |
Rational Design Principles for Enhanced Bioactivity
Rational drug design for diketopiperazine-based compounds like this compound focuses on systematically modifying the chemical structure to optimize its interaction with a specific biological target, thereby enhancing its desired biological activity and selectivity. The DKP core serves as a robust starting point or scaffold for these modifications.
A primary strategy in the rational design of DKP derivatives is the modification of the substituents at the C-3 and C-6 positions of the piperazine-2,5-dione ring. Starting with a simple structure like this compound, the ethyl group can be replaced with a variety of other functional groups to probe the structure-activity relationship (SAR). For example, introducing aromatic or heterocyclic rings can lead to new π-π stacking or hydrophobic interactions with the receptor. The addition of hydrogen bond donors or acceptors can create new, specific interactions with the target protein, potentially increasing binding affinity and selectivity.
Another key principle is the use of computational modeling and molecular docking studies. These in silico methods can predict how different derivatives of this compound might bind to a known receptor. By visualizing the binding mode, researchers can identify which modifications are likely to improve the interaction and which might cause steric clashes or unfavorable contacts. This approach allows for the prioritization of synthetic targets and reduces the need for extensive trial-and-error synthesis.
Furthermore, constraining the conformation of the side chains can also be a powerful design strategy. By introducing cyclic structures or rigid linkers, the molecule can be "pre-organized" into the bioactive conformation for receptor binding, which can lead to a significant increase in potency. The stereochemistry of the substituents is also a critical consideration, as the biological activity of DKP derivatives is often highly dependent on the specific stereoisomer.
Table 2: Rational Design Strategies for Enhancing the Bioactivity of this compound Derivatives
| Design Principle | Approach | Rationale for Enhanced Bioactivity |
| Substituent Modification | Replace the ethyl group with various functionalities (e.g., aromatic rings, hydrogen-bonding groups). | To explore new interactions (hydrophobic, π-stacking, hydrogen bonds) with the target receptor and improve the structure-activity relationship. |
| Introduction of Diversity | Synthesize a library of derivatives with different substituents at the C-3 and C-6 positions. | To systematically probe the chemical space around the DKP scaffold and identify key structural features for optimal activity. |
| Computational Modeling | Utilize molecular docking and dynamics simulations to predict binding modes and affinities. | To guide the design of new derivatives with improved complementarity to the receptor's binding site and prioritize synthetic efforts. |
| Conformational Constraint | Introduce rigid linkers or cyclic structures to the side chains. | To lock the molecule in its bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency. |
| Stereochemical Control | Synthesize and test specific stereoisomers (enantiomers and diastereomers). | To exploit the chiral nature of biological receptors and identify the most active stereoisomer for a given target. |
Potential Applications and Future Research Directions
Role of Diketopiperazines as Synthetic Intermediates in Organic Chemistry
The diketopiperazine framework is a valuable building block in organic synthesis. Its core structure can be strategically modified to create more complex molecules. For instance, the DKP ring system is a useful precursor for the synthesis of pyrazines and dihydropyrazines through reactions involving lactam-derived enol phosphates. wikipedia.orgmdpi.com
DKPs also serve as structural fragments in the design of novel compounds. researchgate.net The synthesis of the DKP core itself is most commonly achieved through the cyclization of dipeptides. wikipedia.org This process can be controlled to produce specific derivatives, which can then be used in further synthetic steps. For example, 1,4-diacetylpiperazine-2,5-dione (B1297580) can be reacted with aldehydes in a stepwise manner to create mono- and symmetrical bis-arylidene derivatives. mdpi.com These unsaturated derivatives can then undergo further reactions, such as hydrogenation, to yield stereoisomeric products. csu.edu.au The ability to functionalize the DKP core at multiple positions allows chemists to use it as an intermediate to build complex, three-dimensional molecular architectures. nih.govbaranlab.org
Scaffold for Drug Discovery and Lead Compound Development
Diketopiperazines are widely recognized as "privileged structures" in medicinal chemistry, meaning they are molecular scaffolds capable of binding to a variety of biological targets with high affinity. nih.govwustl.edunih.govmdpi.com This makes the DKP framework, including that of 3-Ethylpiperazine-2,5-dione, an excellent starting point for the development of new therapeutic agents. nih.govwustl.edu The DKP scaffold is found in numerous natural products with a broad spectrum of pharmacological activities, including antiviral, antifungal, antibacterial, and antitumor properties. nih.govnih.govwustl.eduresearchgate.net
The advantages of the DKP scaffold in drug design include:
Proteolytic Stability : Compared to their linear peptide counterparts, the cyclic nature of DKPs confers significant resistance to enzymatic degradation. mdpi.comnih.gov
Conformational Rigidity : The ring structure constrains the molecule, reducing the entropic penalty upon binding to a target and allowing for the precise spatial orientation of substituents. baranlab.orgmdpi.com
Structural Diversity : The DKP core can be easily modified at multiple positions, allowing for the creation of large combinatorial libraries to screen for biological activity. nih.govnih.gov This versatility enables the fine-tuning of structure-activity relationships (SARs). nih.govwustl.edu
Analogs of this compound have been explored for various therapeutic applications. For instance, piperazinedione structures have shown potential as antiviral agents by interfering with viral protease activity and as anticancer agents. vulcanchem.com
The DKP scaffold is a cornerstone in the design of new drugs, serving as a peptidomimetic that can replicate the secondary structure of peptides, such as β-turns. baranlab.orgvulcanchem.com This allows DKP-based compounds to interact with biological targets that typically bind peptides. A notable example is Plinabulin, a DKP derivative developed from the natural product phenylahistin, which acts as a tubulin polymerization inhibitor and is under investigation as an anticancer agent. wikipedia.orgnih.gov
The synthesis of novel DKP-based agents often involves solid-phase organic synthesis, which facilitates the creation of combinatorial libraries for high-throughput screening. nih.gov By systematically varying the amino acid side chains and modifying the DKP ring itself, researchers can optimize compounds for enhanced specificity and improved pharmacokinetic profiles. nih.govwustl.edu For example, introducing specific substituents can interrupt intermolecular hydrogen bonding, leading to derivatives with improved solubility and potent cytotoxicity against cancer cell lines. researchgate.net The synthesis can involve the cyclization of N-protected dipeptides to afford mono-protected DKPs, which are key building blocks for further elaboration. acs.org
Table 1: Examples of Biologically Active Diketopiperazine Scaffolds
| Compound/Class | Biological Activity | Target/Mechanism of Action |
|---|---|---|
| Plinabulin | Anticancer | Tubulin polymerization inhibitor; disrupts microtubule dynamics. nih.gov |
| Phenylahistin | Anticancer | Microtubule binding agent. wikipedia.org |
| Bicyclomycin (B1666983) | Antibiotic | Inhibits bacterial Rho transcription termination factor. nih.gov |
| Gliotoxin (B1671588) | Immunosuppressive, Antitumor | Induces apoptosis; inhibits farnesyltransferase. wikipedia.orgmdpi.com |
| Tadalafil (B1681874) | Erectile Dysfunction | PDE5 inhibitor. baranlab.org |
Fragment-based drug design (FBDD) is a strategy that involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown or linked together to produce a high-affinity lead compound. The DKP scaffold is well-suited for FBDD due to its small, rigid nature and the ability to display chemical vectors in defined three-dimensional space. nih.govnih.gov
The DKP core can act as a central fragment that is elaborated upon. Its conformational rigidity helps to ensure that any observed binding is specific and provides a solid foundation for structure-based design. This approach leverages the "privileged structure" status of DKPs, using them as a starting point to efficiently explore chemical space and identify novel binders for various therapeutic targets. nih.gov
Materials Science Applications
Beyond medicinal chemistry, the unique properties of diketopiperazines are being harnessed in the field of materials science, particularly for the creation of self-assembling biomaterials.
Diketopiperazines, also referred to as cyclodipeptides (CDPs), have a strong propensity for self-assembly into ordered supramolecular structures. nih.govproquest.com This process is primarily driven by intermolecular hydrogen bonding between the amide groups on adjacent DKP rings, which leads to the formation of extended, one-dimensional fibrous networks. proquest.comnih.gov These networks can entangle and immobilize solvent molecules, resulting in the formation of gels. nih.govproquest.com
Depending on the solvent, DKPs can form either hydrogels (in water) or organogels (in organic solvents). proquest.comnih.gov The gelation properties are highly dependent on the side chains of the constituent amino acids, which can introduce additional interactions like van der Waals forces or π-π stacking to stabilize the fibrous network. researchgate.net The simplicity of the DKP building blocks makes them an attractive choice for creating biocompatible and functionalizable "smart" materials. proquest.comnih.gov
The self-assembling nature of DKPs makes them excellent candidates for the development of functional biomaterials. nih.gov These materials are often biocompatible and biodegradable, making them suitable for a range of biomedical applications. researchgate.netnih.gov
Potential applications for DKP-based biomaterials include:
Drug Delivery : The gel matrix can encapsulate therapeutic agents, allowing for their controlled and sustained release. researchgate.net
Tissue Engineering : The fibrous scaffold of DKP hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.
Biocatalysis : Self-assembled peptide structures can be designed to create organized environments that catalyze chemical reactions, mimicking the function of enzymes. nih.gov
Furthermore, DKPs can be used as cyclic monomers for the synthesis of poly(amino acids), which have significant potential as biomaterials due to their biocompatibility and chemical functionality, offering an alternative to production methods that use toxic reagents. researchgate.net
Environmental and Industrial Applications
The quest for environmentally benign and effective chemical agents has led to the exploration of diketopiperazines in various industrial contexts. Their biodegradability and potent bioactivities make them attractive alternatives to more hazardous conventional chemicals.
Marine biofouling, the accumulation of microorganisms, plants, algae, and animals on submerged surfaces, poses a significant economic and environmental challenge to maritime industries. Traditional antifouling coatings have often relied on toxic heavy metals and organic biocides that can harm marine ecosystems. nih.govscispace.com In the search for greener alternatives, nature-inspired compounds have gained considerable attention, with diketopiperazines emerging as a promising class of eco-friendly marine biocides. scispace.comrsc.org
Research has demonstrated that various diketopiperazines isolated from marine bacteria exhibit potent antifouling properties. nih.govtandfonline.com For instance, a study on diketopiperazines produced by a deep-sea bacterium, Streptomyces fungicidicus, revealed that these compounds effectively inhibit the larval attachment of the barnacle Balanus amphitrite, a common fouling organism. nih.govtandfonline.com The effective concentrations for 50% inhibition of larval attachment (EC50) for a range of isolated DKPs were found to be in the low millimolar range, indicating significant antifouling activity. nih.govtandfonline.com
The antifouling efficacy of diketopiperazines is influenced by their chemical structure, particularly the nature of the substituents on the piperazine (B1678402) ring. Studies on synthetic libraries of tetrasubstituted 2,5-DKPs have shown that a balance between hydrophobicity and cationic charge is crucial for their broad-spectrum antifouling activity. scispace.comrsc.org These biodegradable molecules are considered promising candidates for the development of effective yet safe antifouling coatings. scispace.com Given that this compound possesses a hydrophobic ethyl group, it is plausible that it could exhibit similar antifouling properties. Further research is warranted to evaluate its specific activity against a range of marine fouling organisms.
Table 1: Antifouling Activity of Selected Diketopiperazines from Streptomyces fungicidicus against Balanus amphitrite Larvae
| Compound | EC50 (mM) |
| cyclo-(L-Leu-L-Pro) | 0.27 |
| cyclo-(L-Phe-L-Pro) | 0.18 |
| cyclo-(L-Val-L-Pro) | 0.10 |
| cyclo-(L-Trp-L-Pro) | 0.25 |
| cyclo-(L-Leu-L-Val) | 0.22 |
The transdermal delivery of therapeutic agents offers numerous advantages over conventional administration routes, but the barrier function of the skin significantly limits the permeation of many drugs. nih.govmdpi.com Chemical permeation enhancers (CPEs) are compounds that can reversibly increase the permeability of the skin, thereby facilitating the transport of drugs into the systemic circulation. nih.govmdpi.com Piperazine derivatives have been identified as a class of compounds with potential as permeation enhancers. nih.govnih.govnih.gov
Specifically, derivatives of piperazine-2,5-dione have been synthesized and investigated for their ability to enhance the transdermal permeation of model drugs. nih.gov A study focusing on the permeation of theophylline (B1681296) through pig ear skin demonstrated that the addition of certain piperazine-2,5-dione derivatives significantly increased the amount of theophylline that permeated the skin. nih.gov For example, (S)-8-Methyl-6,9-diazaspiro[4.5]decan-7,10-dione (alaptide) and (3S,6S)-3,6-dimethylpiperazine-2,5-dione showed a notable enhancement of theophylline permeation, particularly in the initial hours of application. nih.gov
The mechanism by which these compounds enhance skin permeation is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum. The physicochemical properties of the piperazine-2,5-dione derivatives, including their substitution pattern, play a crucial role in their enhancement activity. nih.gov The presence of an ethyl group in this compound suggests that it could possess a favorable lipophilicity to interact with the skin's lipid barrier. Future studies are needed to directly assess its efficacy as a permeation enhancer for various drugs.
Table 2: Enhancement of Theophylline Permeation by Piperazine-2,5-dione Derivatives
| Compound | Permeated Theophylline at 1 hour (relative to control) |
| Alaptide | ~15-fold higher |
| (3S,6S)-3,6-dimethylpiperazine-2,5-dione | ~12-fold higher |
Analytical Applications Beyond Basic Identification
The presence of this compound and its congeners in natural matrices opens up avenues for their use as analytical markers and for understanding complex chemical profiles in various consumer products.
2,5-Diketopiperazines are naturally occurring compounds that have been identified in a wide variety of food and beverage products. nih.gov They are often formed as byproducts of fermentation processes or through the Maillard reaction, which occurs during the heating of foods. nih.gov These cyclic dipeptides can contribute to the sensory characteristics of food, imparting a range of tastes including bitter, astringent, and umami. nih.gov
The presence of specific 2,5-DKPs can be indicative of the processing history and the microbial activity in a food product. For instance, different yeasts, fungi, and bacteria used in food preparation can produce a unique profile of these compounds. nih.gov Therefore, the identification and quantification of this compound in a food or beverage matrix could serve as a marker for specific fermentation processes or thermal treatments. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in profiling these compounds in complex natural matrices. The study of the distribution and concentration of this compound could provide valuable insights into flavor development and quality control in the food and beverage industry.
Future Research Avenues for this compound
While the potential applications of this compound are promising, a deeper understanding of its fundamental biological and chemical properties is necessary to fully realize its utility. A key area for future investigation is the elucidation of its natural production mechanisms.
The biosynthesis of diketopiperazines in nature is primarily accomplished through two distinct enzymatic pathways. nih.govnih.govsemanticscholar.orgmdpi.commdpi.com The first involves large, modular enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govmdpi.com These enzymatic assembly lines catalyze the condensation of two amino acids and their subsequent cyclization to form the diketopiperazine core. nih.gov The second pathway utilizes a more recently discovered family of enzymes called tRNA-dependent cyclodipeptide synthases (CDPSs), which hijack aminoacyl-tRNAs from primary metabolism to synthesize diketopiperazines. nih.govsemanticscholar.orgmdpi.com
The biosynthetic pathway for this compound has not yet been elucidated. However, based on its structure, it is likely formed from the condensation of an alanine (B10760859) precursor and an α-aminobutyric acid precursor, or a modified version of these amino acids. Future research could focus on identifying the specific NRPS or CDPS responsible for its synthesis in organisms where it is found. This would involve genome mining for putative biosynthetic gene clusters and subsequent heterologous expression and characterization of the encoded enzymes. Uncovering the biosynthetic machinery for this compound would not only provide fundamental insights into its natural origin but could also enable its biotechnological production through metabolic engineering.
Novel Synthetic Methodologies and Scalable Production
The advancement of research and potential commercial application of this compound hinges on the availability of efficient and scalable synthetic routes. While traditional methods provide a foundation, future efforts are directed towards developing more innovative, high-yielding, and economically viable production strategies.
A common laboratory-scale synthesis involves the cyclocondensation reaction between ethylamine (B1201723) and diethyl oxalate. This process typically proceeds through the formation of an intermediate α-ketoamide, followed by an intramolecular nucleophilic attack to form the piperazine-2,5-dione ring. The final product is then purified using standard techniques like recrystallization or chromatography to achieve high purity (>95%) mdpi.com. The efficiency of this method is influenced by several factors, as detailed in the table below.
Table 1: Key Parameters in the Cyclocondensation Synthesis of this compound
| Parameter | Influence on Reaction | Typical Conditions |
|---|---|---|
| Solvent Polarity | Affects reactant solubility and reaction rate. | Ethanol (B145695) or Methanol |
| Temperature | Controls the rate of reaction and minimizes side products. | 60–80°C |
| Catalyst | Facilitates the cyclization step. | p-Toluenesulfonic acid |
Future research is exploring novel methodologies that offer improvements over this baseline. One promising avenue is the application of the Dieckmann cyclization. This approach involves the intramolecular condensation of a diester with a strong base to form a β-keto ester, which can then be converted to the desired piperazine-2,5-dione structure. This method has been successfully applied to synthesize various piperazine-2,5-diones and offers flexibility in introducing different substituents nih.govnih.govresearchgate.net.
Another area of development is building upon the pre-formed piperazine-2,5-dione core. This strategy allows for the late-stage introduction of functional groups, providing a modular approach to creating a library of derivatives researchgate.net. For instance, condensation reactions with aldehydes can be used to introduce various substituents, and subsequent hydrogenation can produce saturated derivatives with specific stereochemistry researchgate.net.
For industrial-scale production, moving from batch processing to continuous flow chemistry is a significant goal. Continuous flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and higher throughput, which can lead to more efficient and safer manufacturing processes mdpi.com. The development of robust and optimized continuous flow methods is a key objective for making this compound and its derivatives more accessible for extensive research and application.
Deeper Mechanistic Understanding of Bioactivity and Reactivity
While specific biological data for this compound is limited, the broader class of piperazine-2,5-diones (also known as 2,5-diketopiperazines or DKPs) is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive natural products and synthetic compounds researchgate.net. The rigid, cyclic dipeptide structure of the DKP core provides a constrained conformation that can facilitate precise interactions with biological targets and offers greater resistance to enzymatic degradation compared to linear peptides researchgate.netnih.gov.
Future research must focus on elucidating the specific mechanisms through which this compound and its derivatives exert biological effects. Insights can be drawn from structurally analogous compounds which have demonstrated a wide array of bioactivities.
Table 2: Reported Bioactivities of Piperazine-2,5-dione Analogs
| Bioactivity | Potential Mechanism of Action |
|---|---|
| Antiviral | Interference with viral protease activity (e.g., against HIV-1, HSV-1) mdpi.com. |
| Anticancer | Inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tumor immune evasion mdpi.com. |
| Antidepressant | Modulation of central nervous system pathways; specific mechanisms are still under investigation openpharmaceuticalsciencesjournal.com. |
| Anti-inflammatory | Inhibition of inflammatory pathways; mechanisms are an active area of research openpharmaceuticalsciencesjournal.com. |
| Analgesic | Interaction with pain signaling pathways openpharmaceuticalsciencesjournal.com. |
The reactivity of the this compound scaffold is centered around the nitrogen and α-carbon atoms. The N-H groups can be alkylated or acylated to introduce diverse substituents, which can significantly alter the compound's steric and electronic properties, and consequently its biological activity. The methylene (B1212753) group adjacent to the carbonyl can be functionalized, for example, through condensation reactions researchgate.net.
A critical area for future investigation is the structure-activity relationship (SAR). The ethyl group at the 3-position is a key feature, introducing steric bulk and influencing the compound's lipophilicity mdpi.com. Understanding how this and other substituents affect the molecule's interaction with specific biological targets is crucial. For example, the size and nature of substituents on the DKP ring have been shown to have a significant impact on the anticancer activities of derivatives researchgate.net. The stereochemistry of the substituents is also paramount, as different isomers (e.g., cis vs. trans) can exhibit vastly different biological profiles due to the specific three-dimensional arrangement required for target binding researchgate.net. Deeper mechanistic studies, combining synthesis, biological screening, and structural biology, are necessary to map these relationships and guide the design of more potent and selective analogs.
Development of Advanced Computational Models and Predictive Tools
The exploration of the chemical space and biological potential of this compound and its derivatives can be significantly accelerated through the use of advanced computational models and predictive tools. In silico methods offer a rapid and cost-effective way to screen virtual libraries of compounds, predict their properties, and prioritize candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for this purpose. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity nih.govnih.gov. For piperazine derivatives, QSAR models have been successfully developed to predict activities such as renin inhibition openpharmaceuticalsciencesjournal.com. A robust QSAR model for this compound analogs could predict their potential bioactivity based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties), thereby guiding the design of new compounds with enhanced potency or selectivity.
Molecular docking and molecular dynamics (MD) simulations are other key computational techniques. Docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and interaction modes nih.gov. MD simulations can then be used to study the stability and dynamics of the ligand-protein complex over time. These methods have been applied to other piperazine-2,5-dione derivatives to investigate their potential as anticancer agents by simulating their interaction with targets like Murine Double Minute-2 (MDM2) researchgate.netjyoungpharm.org. Applying these tools to this compound would involve docking it against various known biological targets to generate hypotheses about its mechanism of action, which can then be tested experimentally.
The rise of machine learning and deep learning offers new possibilities for bioactivity prediction mdpi.combenthamdirect.com. These algorithms can be trained on large datasets of known bioactive compounds to learn complex patterns and predict the activity of new molecules with high accuracy nih.gov. Developing a machine learning model trained on the vast data available for piperazine-2,5-diones and other heterocyclic compounds could create a powerful predictive tool for identifying novel therapeutic applications for this compound.
Table 3: Application of Computational Tools in Drug Discovery
| Computational Tool | Application | Relevance to this compound |
|---|---|---|
| QSAR | Predicts biological activity from chemical structure. | Development of models to predict potency and guide design of new analogs. |
| Molecular Docking | Predicts binding mode and affinity to a biological target. | Identification of potential protein targets and mechanism of action. |
| Molecular Dynamics | Simulates the movement and interaction of molecules over time. | Assessment of the stability of the compound-target complex. |
| Machine Learning | Learns from large datasets to predict properties. | High-throughput virtual screening and prediction of novel bioactivities. |
Future research should focus on creating and validating these computational models specifically for the this compound scaffold. This would involve synthesizing a focused library of derivatives, evaluating their biological activity, and using this data to build and refine predictive QSAR and machine learning models. Such a synergistic approach, combining synthetic chemistry, biological testing, and computational modeling, will be essential for systematically exploring the therapeutic potential of this promising compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethylpiperazine-2,5-dione, and what purification methods ensure high yield and purity?
- Methodological Answer :
- Synthesis : Cyclocondensation of ethylenediamine derivatives with diketones or substituted esters is a primary route. For example, Ugi multicomponent reactions or cyclization of peptide precursors under acidic conditions can yield the diketopiperazine scaffold .
- Purification : Recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) is recommended. Purity >95% is achievable, as validated by HPLC (C18 column, acetonitrile/water gradient) .
- Key Considerations : Monitor reaction pH and temperature to avoid side products like oligomers.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers analyze?
- Methodological Answer :
- NMR : Analyze and NMR peaks for diketopiperazine ring protons (δ 3.5–4.5 ppm) and carbonyl carbons (δ 165–170 ppm). Ethyl substituents show triplet signals (δ 1.2–1.4 ppm for CH, δ 2.4–2.6 ppm for CH) .
- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks (e.g., m/z 182.1 for CHNO) and fragmentation patterns consistent with diketopiperazine cleavage .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., Cambridge Crystallographic Data Centre protocols) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizers. Monitor for degradation via TLC or HPLC .
- Waste Disposal : Neutralize acidic residues before disposal. Follow EPA guidelines for organic waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial activity?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the 3-ethyl position to enhance bacterial membrane penetration. Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains .
- Assays : Use microbroth dilution (MIC determination) and time-kill kinetics. Compare with positive controls (e.g., ciprofloxacin) .
- Data Analysis : Correlate logP values (via HPLC retention times) with bioactivity to identify optimal hydrophobicity .
Q. What advanced spectroscopic methods resolve structural ambiguities in diketopiperazine derivatives?
- Methodological Answer :
- 2D NMR : Employ HSQC and HMBC to assign quaternary carbons and confirm ring connectivity. For example, HMBC correlations between NH protons and carbonyl carbons validate the diketopiperazine core .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen environments to distinguish between piperazine and pyrazine conformers .
- Dynamic NMR : Study ring-flipping dynamics in solution (e.g., variable-temperature NMR) to assess conformational stability .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Purity Verification : Reanalyze compounds via LC-MS to rule out impurities (e.g., residual solvents or isomers) that may skew bioactivity data .
- Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration in media). For cytotoxicity studies, use MTT assays with triplicate technical replicates .
- Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers or confounding variables (e.g., solvent polarity in solubility studies) .
Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial topoisomerases). Focus on hydrogen bonding with active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Models : Train regression models (e.g., Random Forest) on datasets with descriptors like molar refractivity and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
